1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide is a chemical compound characterized by the presence of a chlorophenyl group, a methoxy-nitrophenyl group, and a methanesulfonamide group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenylamine and 2-methoxy-5-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-chlorophenylamine is reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride under controlled temperature conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-chlorophenyl)-3-(2-methoxy-3-nitrophenyl)urea and 1-(2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea share structural similarities.
Uniqueness: The presence of the methanesulfonamide group in this compound distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-22-14-7-6-12(17(18)19)8-13(14)16-23(20,21)9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWDLIPUAUEQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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